N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-28-18-9-8-16(23-12-5-13-29(23,26)27)14-17(18)22-20(25)19(24)21-11-10-15-6-3-2-4-7-15/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBXRHBGDWSXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide involves multiple steps, including the formation of the cyclohexene ring, the thiazolidine ring, and the methoxyphenyl group. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Comparative Analysis
Electronic and Steric Effects
- The cyclohexenyl ethyl group adds steric bulk, which may limit rotational freedom but improve lipid bilayer penetration .
- Compound : The chloro substituent increases lipophilicity (ClogP ~3.5 estimated), while the piperazinyl-indole moiety suggests affinity for serotonin or dopamine receptors, common in CNS drugs .
- Tinuvin 312 : The ethoxy and ethylphenyl groups provide UV-absorbing chromophores, explaining its use in polymer stabilization .
Bioactivity Hypotheses
Physicochemical Properties
- Solubility: The target compound’s sulfonamide-like thiazolidinone and methoxy groups may enhance aqueous solubility compared to Tinuvin 312’s purely aromatic substituents.
- Lipophilicity : The cyclohexenyl group likely increases ClogP (~2.8 estimated), positioning it between Tinuvin 312 (ClogP ~3.5) and the compound (ClogP ~4.0) .
Notes and Limitations
Data Gaps : Experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are unavailable. Structural analogies suggest plausible applications but require validation.
Methodological Context : Crystallographic tools like SHELX could resolve conformational details critical for understanding binding modes.
Research Directions : Computational studies (e.g., molecular docking, QSAR) are recommended to predict bioactivity relative to analogues.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by a thiazolidine ring, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 337.44 g/mol.
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The presence of the thiazolidine moiety in the compound contributes to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as xanthine oxidase (XO). Studies show that thiazolidine derivatives can effectively inhibit XO activity, which is crucial in managing conditions like hyperuricemia and gout. The IC50 value for similar thiazolidine derivatives has been reported as low as 3.56 μmol/L, indicating potent enzyme inhibition .
3. Anticancer Properties
Thiazolidine derivatives are also recognized for their anticancer activities. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific compound under review may exhibit similar effects due to its structural characteristics.
4. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in inflammatory diseases .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The thiazolidine ring structure allows for effective interaction with free radicals.
- Enzyme Interaction : Binding to active sites on enzymes like xanthine oxidase inhibits their activity.
- Cell Signaling Pathways : Modulation of pathways involved in inflammation and apoptosis contributes to its therapeutic effects.
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step organic reactions, starting with coupling reactions between functionalized cyclohexene and thiazolidine-dione precursors. For example:
Amide bond formation : React 2-(cyclohex-1-en-1-yl)ethylamine with activated ethanedioic acid derivatives under Schotten-Baumann conditions .
Functionalization of the phenyl ring : Introduce the 1,1-dioxo-thiazolidine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
Purity control : Use reversed-phase HPLC with UV detection (λ = 254 nm) and confirm purity >95% via LC-MS. Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- X-ray crystallography : Employ SHELX software (SHELXL-2018) for refinement against single-crystal diffraction data. Use Olex2 for structure solution, with emphasis on resolving disorder in the cyclohexene ring .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amide protons (δ 8.2–8.5 ppm) and thiazolidine-dione sulfone groups (δ 3.5–4.0 ppm) .
- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl groups (S=O at ~1150 cm⁻¹) .
Basic: How should researchers assess the compound’s stability under experimental conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C; degradation >200°C suggests suitability for high-temperature reactions .
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor decomposition via HPLC. Acidic conditions may hydrolyze the amide bond .
- Light sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products using LC-MS/MS .
Advanced: How can reaction yields be optimized for the thiazolidine-dione functionalization step?
Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C–N coupling efficiency. Use DOE (Design of Experiments) to optimize temperature (80–120°C) and solvent (toluene/DMF) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 20% yield improvement .
- By-product mitigation : Add molecular sieves to absorb water, preventing sulfone group hydrolysis .
Advanced: What computational strategies predict binding affinities to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with homology-modeled proteins (e.g., COX-2 or PPARγ) to identify key interactions with the thiazolidine-dione moiety. Validate with MM-GBSA free energy calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the cyclohexene-amide region in lipid bilayers .
- QSAR modeling : Train models on analogs with known IC₅₀ values to prioritize synthetic targets .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Target validation : Perform siRNA knockdown of suspected targets (e.g., NF-κB) in cell-based assays to confirm mechanism .
- Binding assays : Use surface plasmon resonance (SPR) to measure direct interactions with purified proteins (KD < 1 μM indicates high affinity) .
- Metabolite profiling : Identify active vs. inactive metabolites via hepatic microsome incubations and UPLC-QTOF analysis .
Advanced: What strategies improve regioselectivity in multi-step syntheses?
Answer:
- Protecting groups : Temporarily mask the methoxy-phenyl group with tert-butyldimethylsilyl (TBS) ethers during sulfonamide formation .
- Directed ortho-metalation : Use lithium hexamethyldisilazide (LiHMDS) to direct functionalization to the 5-position of the methoxyphenyl ring .
- Flow chemistry : Implement continuous-flow reactors to enhance control over exothermic amidation steps .
Advanced: How to design analogs with enhanced pharmacokinetic properties?
Answer:
- LogP optimization : Replace the cyclohexene ring with a fluorinated cyclopropane to reduce hydrophobicity (clogP < 3) .
- Metabolic stability : Introduce deuterium at α-positions of the ethanediamide backbone to slow CYP450-mediated degradation .
- Prodrug strategies : Convert the sulfone group to a phosphonate ester for improved oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
